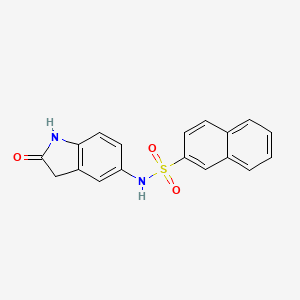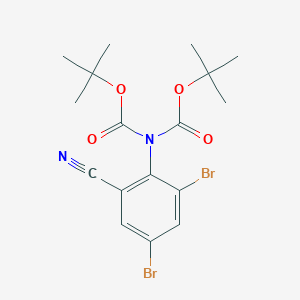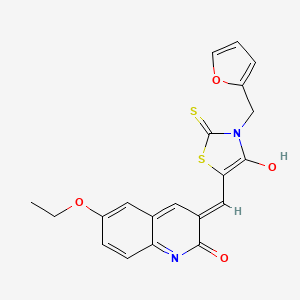
N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide is a compound that combines the structural features of oxindole and naphthalene sulfonamide. The oxindole moiety is known for its presence in various biologically active compounds, while the naphthalene sulfonamide group is often associated with medicinal chemistry applications. This compound is of interest due to its potential biological activities and applications in scientific research.
Mécanisme D'action
Target of Action
The primary target of N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is part of a series of novel molecules designed to activate procaspase-3, which plays a crucial role in the regulation of apoptotic pathways .
Mode of Action
This compound interacts with its target, procaspase-3, to induce apoptosis, a programmed cell death process . This interaction leads to notable cytotoxicity towards human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) .
Biochemical Pathways
The compound affects both extrinsic and intrinsic pathways of the apoptotic machine . The activation of procaspase-3 leads to a cascade of events that ultimately result in apoptosis. This includes the activation of other caspases and the cleavage of various cellular proteins .
Result of Action
The compound’s action results in the accumulation of cells in the S phase and substantial induction of late cellular apoptosis . Particularly, it has shown to be three to five-fold more cytotoxic than PAC-1, the first procaspase-3 activating compound, in three cancer cell lines tested .
Analyse Biochimique
Biochemical Properties
It is known that 2-oxoindoline derivatives have been found to exhibit notable cytotoxicity toward various human cancer cell lines . This suggests that N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide may interact with enzymes, proteins, and other biomolecules involved in cell growth and death.
Cellular Effects
In terms of cellular effects, this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, some 2-oxoindoline derivatives have been shown to induce apoptosis in cancer cells, suggesting that they may influence cell signaling pathways related to cell death .
Molecular Mechanism
Based on the known activities of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that some 2-oxoindoline derivatives can induce late cellular apoptosis , suggesting that the effects of this compound may change over time.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that some 2-oxoindoline derivatives have shown potent activity in animal models of cancer .
Metabolic Pathways
Indole derivatives, which are structurally similar, are known to be involved in various metabolic pathways .
Transport and Distribution
It is known that some 2-oxoindoline derivatives can accumulate in cells , suggesting that this compound may have similar properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide typically involves the reaction of 2-oxoindoline with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux conditions
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The oxindole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction of the oxindole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Oxindole derivatives with additional oxygen functionalities.
Reduction: Indoline derivatives with reduced oxindole rings.
Substitution: Naphthalene derivatives with various substituents on the aromatic ring.
Applications De Recherche Scientifique
N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-oxoindolin-3-ylidene)acetamide: Another oxindole derivative with potential biological activities.
Naphthalene-2-sulfonamide: A simpler sulfonamide compound with various applications in medicinal chemistry.
Indole-2-carboxamide: An indole derivative with structural similarities to oxindole compounds.
Uniqueness
N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide is unique due to its combination of oxindole and naphthalene sulfonamide moieties, which confer distinct biological and chemical properties. This dual functionality makes it a versatile compound for various research applications.
Propriétés
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-18-11-14-9-15(6-8-17(14)19-18)20-24(22,23)16-7-5-12-3-1-2-4-13(12)10-16/h1-10,20H,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJLARPQTGDLKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4,5-TRIMETHOXY-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE](/img/structure/B2873311.png)
![N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2873312.png)
![2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2873313.png)
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2873316.png)
![(E)-N-[2-(2,2-Difluorocyclopentyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2873317.png)
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2873318.png)




![ethyl 5-(5-methyl-1-phenyl-1H-pyrazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2873328.png)



